molecular formula C12H17NO2 B1609534 (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine CAS No. 35019-66-0

(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine

Cat. No. B1609534
CAS RN: 35019-66-0
M. Wt: 207.27 g/mol
InChI Key: ILNGCJMEDIBPTL-QWRGUYRKSA-N
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Description

(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine (hereafter referred to as DMDPA) is an organic compound, which is a derivative of the dioxan family. It is synthesized from the reaction of an amine and an aldehyde, and is used in a variety of scientific applications, including drug development and medicinal chemistry. DMDPA is a chiral compound, meaning that it can exist in two different forms, known as enantiomers. This property makes it particularly useful for drug development, as it can be used to create drugs with different effects.

Scientific Research Applications

Cycloaddition Reactions

(4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine is utilized in cycloaddition reactions. Secondary amines based on this compound have been heated with various aromatic aldehydes to generate 1,3-dipols, which are then trapped with other compounds to form cycloadducts. These adducts are produced in high yields and as diastereomerically pure compounds (Enders, Meyer, Runsink, & Raabe, 1998).

Chiral NMR Shift Reagents

This compound has applications as a chiral solvating agent (CSA) for the determination of compounds with acidic protons through 1H NMR spectroscopy. Its rigid conformation makes it suitable as a chiral derivatizing agent (CDA) for determining absolute configurations (Enders, Thomas, & Runsink, 1999).

Reactions with Pyranylidene Esters

This compound also reacts with primary amines to give corresponding 1-substituted 1,4-dihydropyridine derivatives, indicating its versatility in chemical reactions involving amines (Allan & Reynolds, 1971).

Synthesis of Cyclopentenyl Derivatives

In the field of organic synthesis, it is used in reactions with other compounds to form various derivatives, such as cyclopentenyl derivatives, which are useful in different chemical applications (Šafár̆ et al., 2000).

Synthesis of Enantiomerically Pure Compounds

Enantiomerically pure compounds are synthesized using this compound. For instance, L-Serine was transformed into this chiral ε,ζ-unsaturated amine for the total synthesis of certain compounds (Saitoh et al., 1981).

Characterization of Crystal Structures

It serves in synthesizing derivatives for crystal structure characterization. Such studies are fundamental in understanding the molecular geometry and interactions within compounds (Jebas et al., 2013).

properties

IUPAC Name

(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2)14-8-10(13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNGCJMEDIBPTL-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35019-66-0
Record name (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35019-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035019660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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